N-(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as piperidine and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring.
Common Reagents and Conditions
Common reagents include chloroacetyl chloride for acylation reactions and potassium thiocyanate for thiocyanation. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating diseases like tuberculosis and inflammation.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects. Molecular docking studies have shown its potential to bind to proteins like DprE1, which is crucial in the biosynthesis of mycobacterial cell walls .
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE stands out due to its unique combination of the benzothiazole and isoxazole rings, which confer distinct biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S.ClH/c1-3-15-4-5-16-18(13-15)28-20(21-16)24(7-6-23-8-10-26-11-9-23)19(25)17-12-14(2)22-27-17;/h4-5,12-13H,3,6-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULZAWDHSLFTPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC(=NO4)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.